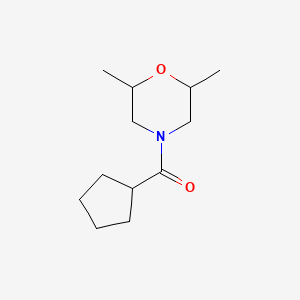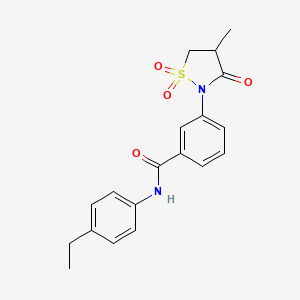
2',4'-dimethyl-N-2-pyrimidinyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMPT is a chemical compound that has been studied for its potential use in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used as a research tool to investigate the mechanisms of action of various biological processes and as a potential therapeutic agent for the treatment of various diseases.
作用机制
The mechanism of action of DMPT is not fully understood, but it has been shown to affect various biological processes. DMPT has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth, proliferation, and survival. DMPT has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various biological processes.
Biochemical and physiological effects:
DMPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. DMPT has also been shown to modulate the immune system by increasing the production of various cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), which are involved in the regulation of immune responses. DMPT has also been shown to affect the endocrine system by increasing the levels of various hormones, including growth hormone and insulin-like growth factor-1 (IGF-1), which are involved in the regulation of growth and metabolism.
实验室实验的优点和局限性
DMPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of effects on different biological systems. However, there are also some limitations to its use in lab experiments. DMPT has been shown to be toxic at high concentrations, and its effects on different biological systems can be difficult to interpret due to its broad range of effects.
未来方向
There are several future directions for the study of DMPT. One area of research is the investigation of its potential therapeutic applications. DMPT has been shown to have potential as a treatment for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is the investigation of its mechanism of action. Despite its wide range of effects on different biological systems, the precise mechanism of action of DMPT is not fully understood. Further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new and improved methods for synthesizing and purifying DMPT, as well as for the development of new analogs with improved pharmacological properties.
合成方法
DMPT can be synthesized using various methods, including the reaction of 2-mercapto-4,5-dimethylthiazole with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product can be purified using various techniques, including recrystallization and column chromatography.
科学研究应用
DMPT has been used as a research tool in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used to investigate the mechanisms of action of various biological processes, including the regulation of gene expression, cell signaling, and protein synthesis.
属性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2.BrH/c1-7-10(19-8(2)15-7)9-6-18-12(16-9)17-11-13-4-3-5-14-11;/h3-6H,1-2H3,(H,13,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLMAXASQLYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)

![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)